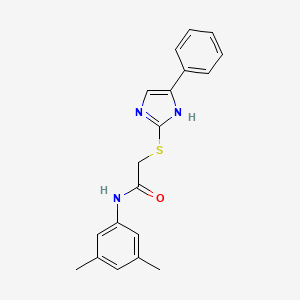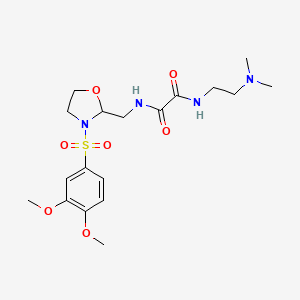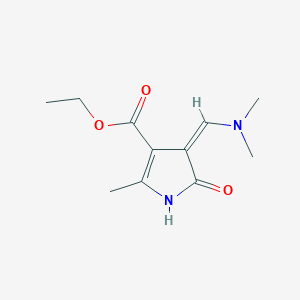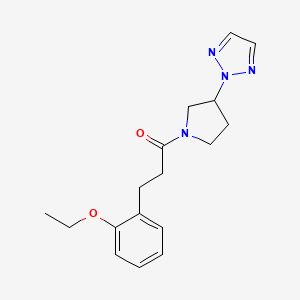
3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Mécanisme D'action
The exact mechanism of action of 3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride is not fully understood. However, it has been suggested that it acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. It has also been found to modulate the activity of the GABAergic and glutamatergic systems.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and pain. It has also been found to decrease the levels of corticosterone, a hormone involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride has several advantages and limitations for laboratory experiments. One of the advantages is that it is relatively easy to synthesize and purify. It also exhibits potent antidepressant and anxiolytic effects, which make it a useful tool for studying the mechanisms underlying these conditions. However, one of the limitations is that it has not been extensively studied in humans, and its safety and efficacy have not been fully established.
Orientations Futures
There are several future directions for the study of 3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride. One direction is to investigate its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another direction is to study its effects on other neurotransmitter systems, such as the dopaminergic and opioid systems. Additionally, further studies are needed to establish its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. Further studies are needed to establish its safety and efficacy in humans and to investigate its potential use in the treatment of other psychiatric disorders.
Méthodes De Synthèse
3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride can be synthesized through various methods. One of the most commonly used methods is the reaction of 2-methoxyphenylacetic acid with piperazine in the presence of thionyl chloride followed by reaction with 3-chloropropan-1-one. The resulting product is then treated with hydrochloric acid to obtain this compound.
Applications De Recherche Scientifique
3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride has been studied for its potential applications in the field of medicine. It has been found to exhibit antidepressant, anxiolytic, and antinociceptive effects. It has also been studied for its potential use in the treatment of neuropathic pain, anxiety disorders, and depression.
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-1-piperazin-1-ylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-18-13-5-3-2-4-12(13)6-7-14(17)16-10-8-15-9-11-16;/h2-5,15H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDPJGSEIQMCNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride](/img/no-structure.png)



![4-Methyl-2-[4-(1-naphthoyl)piperazin-1-yl]-6-piperidin-1-ylpyrimidine](/img/structure/B2976869.png)


![4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2976874.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2976876.png)





